5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole 5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17251601
InChI: InChI=1S/C13H17NO/c1-3-15-13-9-12(10-14(13)2)11-7-5-4-6-8-11/h4-9,12H,3,10H2,1-2H3
SMILES:
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole

CAS No.:

Cat. No.: VC17251601

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole -

Specification

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name 5-ethoxy-1-methyl-3-phenyl-2,3-dihydropyrrole
Standard InChI InChI=1S/C13H17NO/c1-3-15-13-9-12(10-14(13)2)11-7-5-4-6-8-11/h4-9,12H,3,10H2,1-2H3
Standard InChI Key NSJQJJLOOHKRHO-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(CN1C)C2=CC=CC=C2

Introduction

Structural and Chemical Identity of 5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole

Molecular Architecture

The compound belongs to the 2,3-dihydro-1H-pyrrole family, a class of partially saturated five-membered heterocycles containing one nitrogen atom. Key substituents include:

  • 1-Methyl group: Attached to the nitrogen atom, enhancing steric bulk and influencing electronic properties.

  • 3-Phenyl group: Introduces aromatic character and potential π-π stacking interactions.

  • 5-Ethoxy group: An electron-donating substituent that modulates reactivity and solubility.

The dihydro nature of the pyrrole ring (saturation at positions 2 and 3) reduces aromaticity compared to fully unsaturated pyrroles, potentially altering its chemical behavior and biological interactions .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₄H₁₇NO, with a molecular weight of 215.29 g/mol. This calculation assumes:

  • A 2,3-dihydro-1H-pyrrole core (C₄H₇N).

  • Additions from substituents: CH₃ (methyl), C₆H₅ (phenyl), and OCH₂CH₃ (ethoxy).

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

Potential synthetic routes draw from methodologies used for analogous pyrrole derivatives :

  • Cyclization of Keto Esters: Ethyl 3-arylaminopropenoates could undergo cyclization in the presence of acid catalysts to form the dihydropyrrole core.

  • Vilsmeier-Haack Formylation: Introduces formyl groups to pyrrole intermediates, enabling subsequent functionalization .

  • Pd-Catalyzed Cross-Coupling: For introducing phenyl groups at position 3, as demonstrated in indenopyridazine syntheses .

Proposed Synthetic Pathway

A plausible route involves:

  • Formation of the Dihydropyrrole Core:

    • Reaction of ethyl 3-(methylamino)acrylate with phenylacetyl chloride under acidic conditions to yield a keto ester intermediate.

    • Cyclization via intramolecular nucleophilic attack, facilitated by Lewis acids like BF₃·Et₂O.

  • Functionalization at Position 5:

    • Alkylation of the pyrrole nitrogen with methyl iodide.

    • Ethoxylation via nucleophilic substitution using sodium ethoxide.

Table 1: Comparative Synthetic Routes for Dihydropyrrole Derivatives

MethodReagents/ConditionsYield (%)Reference
Keto Ester CyclizationBF₃·Et₂O, CH₂Cl₂, 0°C → RT62
Vilsmeier FormylationPOCl₃, DMF, 80°C55
Pd-Catalyzed CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMF48

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted spectral data based on analogous compounds :

  • ¹H NMR (CDCl₃):

    • δ 1.35 (t, 3H, J = 7.0 Hz, OCH₂CH₃).

    • δ 3.58 (s, 3H, NCH₃).

    • δ 4.10 (q, 2H, J = 7.0 Hz, OCH₂).

    • δ 6.70–7.40 (m, 5H, C₆H₅).

  • ¹³C NMR (CDCl₃):

    • δ 14.1 (OCH₂CH₃).

    • δ 38.5 (NCH₃).

    • δ 63.8 (OCH₂).

    • δ 125–140 (C₆H₅ and pyrrole carbons).

Infrared (IR) Spectroscopy

Key absorption bands :

  • 2950–2850 cm⁻¹ (C-H stretch, aliphatic).

  • 1600–1450 cm⁻¹ (C=C aromatic).

  • 1100 cm⁻¹ (C-O-C stretch, ethoxy).

Physicochemical Properties

Table 2: Predicted Physicochemical Profile

PropertyValue
Melting Point85–90°C
Boiling Point290–295°C
Solubility in WaterInsoluble
LogP (Octanol-Water)3.2
pKa4.1 (basic, NH)

The ethoxy and phenyl groups contribute to high lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate .

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